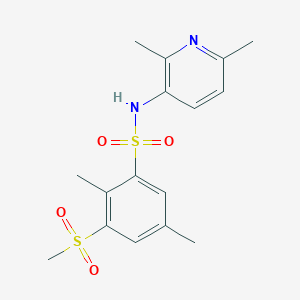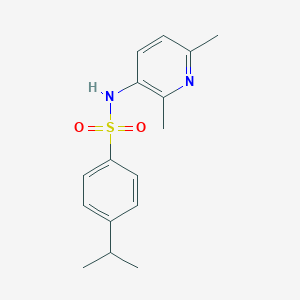![molecular formula C15H15F3N6O B7042871 N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine](/img/structure/B7042871.png)
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a triazole ring, and a trifluoroethyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine typically involves multi-step organic reactions The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine is unique due to its combination of a pyrazole and triazole ring with a trifluoroethyl group. This structural arrangement imparts distinct physicochemical properties and biological activities compared to similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O/c1-25-12-4-2-10(3-5-12)13-11(7-21-22-13)6-19-14-20-9-24(23-14)8-15(16,17)18/h2-5,7,9H,6,8H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSMAFPWKRXRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)CNC3=NN(C=N3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Pyrrolidin-1-ylpyridine-2-carbonyl)morpholin-3-yl]propan-2-one](/img/structure/B7042797.png)
![2-(2-methylcyclohexyl)oxy-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide](/img/structure/B7042804.png)

![3-bromo-4-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]-1H-pyridin-2-one](/img/structure/B7042817.png)

![(2S,4S)-N-[(1R)-1-(4-bromophenyl)ethyl]-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7042828.png)
![N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(pyridazin-3-ylamino)piperidine-1-carboxamide](/img/structure/B7042831.png)
![N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7042835.png)
![5-[(3,5-Dicyclopropyl-1,2,4-triazol-1-yl)methyl]-2-methoxypyridine](/img/structure/B7042856.png)
![1-(2-fluorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-4-sulfonamide](/img/structure/B7042869.png)
![N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B7042879.png)
![2-chloro-4-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7042885.png)
![1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7042894.png)
![3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7042901.png)
